N-Octyl(oxyethylene)(3)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-octoxyethoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVLVYLYOMHUGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172926 |

Source

|

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-38-9 |

Source

|

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Octyl(oxyethylene)(3)ethanol chemical structure and properties

An In-depth Technical Guide to N-Octyl(oxyethylene)(3)ethanol for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding a Versatile Non-Ionic Surfactant

N-Octyl(oxyethylene)(3)ethanol, a member of the alcohol ethoxylate class of non-ionic surfactants, represents a critical tool in the arsenal of researchers and formulation scientists.[1] Its unique amphiphilic nature—possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail—allows it to manipulate the interactions between different phases, such as oil and water.[2][3][4] This guide provides a comprehensive technical overview of its chemical structure, core physicochemical properties, mechanism of action, and practical applications, with a focus on its utility in drug development and scientific research. The insights herein are grounded in established principles of surface chemistry to provide not just procedural steps, but the causal reasoning essential for experimental design and optimization.

Core Chemical Identity and Structure

The functionality of any chemical agent begins with its molecular structure. N-Octyl(oxyethylene)(3)ethanol consists of a hydrophobic eight-carbon alkyl chain (n-octyl group) connected to a hydrophilic chain composed of three repeating ethylene oxide units, terminating in a hydroxyl group. This specific balance between its hydrophobic and hydrophilic portions dictates its behavior in solution.

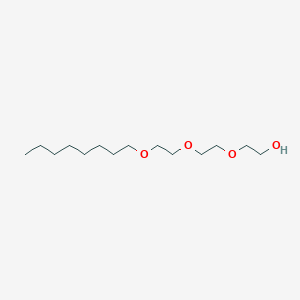

Chemical Structure Diagram

Caption: Chemical Structure of N-Octyl(oxyethylene)(3)ethanol (C8E3).

Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-(2-octoxyethoxy)ethoxy]ethanol | [5] |

| Synonyms | Polyethylene glycol monooctyl ether, C8E3 | [5] |

| CAS Number | 27252-75-1 | [5] |

| Molecular Formula | C₁₄H₃₀O₄ | [5] |

| Molecular Weight | 262.39 g/mol | [6] |

Physicochemical and Surfactant Properties

The bulk properties of a surfactant determine its suitability for specific applications. These properties are a direct consequence of its molecular structure. Non-ionic surfactants like N-Octyl(oxyethylene)(3)ethanol are particularly valued for their stability across a wide range of pH and electrolyte concentrations.[1]

| Property | Value | Notes | Source(s) |

| Appearance | Solid, paste, or liquid | The physical state can vary with temperature and purity. | [5] |

| Density | ~0.964 g/mL | Varies with temperature. | [5] |

| Melting Point | ~21 °C | [5] | |

| Boiling Point | >250 °C | ||

| Critical Micelle Concentration (CMC) | ~0.66 mM (in water at 25°C) | This is the concentration at which micelles begin to form. The CMC can be influenced by temperature and the presence of other solutes. | [7] |

The Critical Micelle Concentration (CMC): A Cornerstone of Functionality

The CMC is arguably the most important property of a surfactant.[1][8] Below the CMC, N-Octyl(oxyethylene)(3)ethanol molecules exist primarily as monomers in solution and adsorb at interfaces, reducing surface tension.[1] Above the CMC, it becomes thermodynamically favorable for the monomers to self-assemble into spherical structures called micelles.[1][9][10]

This aggregation is an entropically driven process; the hydrophobic tails are sequestered from the aqueous environment into the micelle's core, which minimizes the disruption of the hydrogen-bonding network of water molecules.[1] The hydrophilic heads form the outer shell, maintaining favorable interactions with the surrounding water. This micelle formation is the basis for the surfactant's ability to solubilize hydrophobic compounds in aqueous systems, a critical function in drug delivery.

Sources

- 1. kruss-scientific.com [kruss-scientific.com]

- 2. malayajournal.org [malayajournal.org]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

Introduction: The Significance of C8E3 in Advanced Research

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Triethylene Glycol Monooctyl Ether (C8E3)

Triethylene glycol monooctyl ether, commonly abbreviated as C8E3, is a non-ionic surfactant of significant interest in chemical, biological, and pharmaceutical research. Its amphiphilic nature, characterized by a hydrophilic triethylene glycol head and a hydrophobic octyl tail, allows it to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This property makes C8E3 an invaluable tool for solubilizing membrane proteins, studying protein-lipid interactions, and as a component in drug delivery systems. Unlike ionic surfactants, C8E3's uncharged headgroup makes it less denaturing to sensitive protein structures, preserving their native conformation and activity. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity C8E3 for research applications.

Physicochemical Properties of C8E3

A thorough understanding of the surfactant's properties is critical for its effective application. The key quantitative data for C8E3 are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₃₀O₄ | - |

| Molar Mass | 262.39 g/mol | |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Critical Micelle Concentration (CMC) | 7.48 mM | [1][2] |

| Average Area per Molecule | 41 Ų | [1][2] |

| Surface Excess Concentration (Γmax) | 4.03 µmol/m² | [1][2] |

Core Synthesis Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for synthesizing asymmetrical ethers like C8E3 is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The core principle involves the reaction of an alkoxide nucleophile with a primary alkyl halide.[4]

Causality of Experimental Design

For the synthesis of C8E3, two primary disconnection approaches are possible:

-

Route A: Reaction of a 1-octanol-derived alkoxide with a halogenated triethylene glycol.

-

Route B: Reaction of a triethylene glycol-derived alkoxide with an octyl halide (e.g., 1-bromooctane).

Route B is mechanistically superior and the preferred pathway. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center.[4] 1-bromooctane provides a primary electrophilic carbon that is sterically unhindered, facilitating an efficient backside attack by the nucleophile. Conversely, halogenating the terminus of triethylene glycol (Route A) can be less direct and may introduce side reactions. Therefore, the protocol detailed in this guide utilizes the reaction between the sodium alkoxide of triethylene glycol and 1-bromooctane.

The choice of a strong base is critical for the quantitative deprotonation of triethylene glycol to form the potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic and irreversible base, driving the reaction forward by producing hydrogen gas, which evolves from the reaction mixture.

A polar aprotic solvent such as anhydrous Tetrahydrofuran (THF) is selected to dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering by solvating the nucleophile excessively, which would reduce its reactivity.[6]

Synthesis Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined in the following workflow.

Caption: Overall workflow for the synthesis and characterization of C8E3.

Detailed Experimental Protocol

Safety Precautions:

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle exclusively in a fume hood under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant gloves.[7][8]

-

Anhydrous Solvents: THF is flammable. All heating should be conducted using a heating mantle and a temperature controller. Ensure no open flames are present.

-

1-Bromooctane: Irritant. Avoid skin and eye contact.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| Triethylene glycol | C₆H₁₄O₄ | 150.17 | 11.26 g (9.0 mL) | 75 |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.20 g | 30 |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 4.83 g (4.0 mL) | 25 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | For washing/extraction | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing | - |

| Brine | NaCl(aq) | - | For washing | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | For drying | - |

Step-by-Step Methodology

-

Alkoxide Formation:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

In a separate flask, wash the sodium hydride (1.20 g, 30 mmol) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Suspend the washed NaH in 75 mL of anhydrous THF in the reaction flask.

-

In a separate, dry flask, dissolve triethylene glycol (11.26 g, 75 mmol, 3 equivalents) in 25 mL of anhydrous THF.

-

Add the triethylene glycol solution dropwise to the stirred NaH suspension at 0°C (ice bath) over 30 minutes. Causality: A large excess of triethylene glycol is used to ensure the 1-bromooctane reacts preferentially with the mono-alkoxide and to minimize the formation of the di-octyl ether byproduct. The slow addition controls the rate of hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional hour to ensure complete deprotonation.

-

-

SN2 Reaction:

-

Add 1-bromooctane (4.83 g, 25 mmol, 1 equivalent) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 65-67°C) using a heating mantle and stir for 16-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane), observing the disappearance of the 1-bromooctane spot.

-

-

Workup and Initial Purification:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 10 mL of ethanol to destroy any unreacted NaH, followed by 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Causality: These washes remove inorganic salts and the bulk of the unreacted triethylene glycol.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification (Column Chromatography):

-

The resulting crude oil contains the desired C8E3 product, unreacted triethylene glycol, and potentially a small amount of the di-octyl ether byproduct.

-

Prepare a silica gel column using a suitable solvent system. A gradient elution is often most effective, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or methanol. (e.g., Gradient from 100% Hexane to 50:50 Hexane:Ethyl Acetate).

-

Load the crude product onto the column and collect fractions, monitoring by TLC to isolate the pure C8E3.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield C8E3 as a clear, viscous liquid.

-

Characterization and Quality Control

To ensure the synthesized product is the correct molecule and of high purity, a suite of analytical techniques must be employed.

-

Structural Verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides a proton map of the molecule. Expect characteristic peaks for the octyl chain's terminal methyl group (~0.9 ppm), the methylene groups of the octyl chain (~1.2-1.6 ppm), and the repeating ethoxy units of the glycol chain (~3.5-3.7 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect a strong, broad C-O stretching band for the ether linkages (~1100 cm⁻¹) and C-H stretching bands for the alkyl groups (~2850-2950 cm⁻¹). The absence of a broad O-H stretch (~3300 cm⁻¹) indicates the removal of the starting alcohol.

-

-

Purity Assessment:

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (262.39 g/mol ). Electrospray ionization (ESI-MS) might show the sodiated adduct [M+Na]⁺ at m/z 285.4.

-

HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final product, ideally showing a single major peak.

-

-

Functional Characterization:

-

Surface Tensiometry: The definitive test for a surfactant. The surface tension of aqueous solutions of the synthesized C8E3 is measured at various concentrations. A plot of surface tension versus the logarithm of concentration should show a sharp break point, which corresponds to the CMC.[1][9] For C8E3, this should occur at approximately 7.48 mM.[1][2]

-

Conclusion

The Williamson ether synthesis provides a robust and adaptable method for the laboratory-scale production of high-purity C8E3. By carefully controlling the stoichiometry to favor the mono-alkoxide and employing rigorous purification via column chromatography, researchers can reliably produce this valuable non-ionic surfactant. Proper analytical characterization is paramount to validate the structure, purity, and functional activity of the synthesized material, ensuring its suitability for demanding applications in biochemistry and drug development.

References

- Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.

- Canadian Centre for Occupational Health and Safety. Ethylene Oxide.

- Environmental Health & Safety.

- CompSource Mutual. Ethylene Oxide Safety Talk.

- Airgas.

-

Pálinkás, Z., et al. (2009). Structure of the nonionic surfactant triethoxy monooctylether C8E3 adsorbed at the free water surface, as seen from surface tension measurements and Monte Carlo simulations. The Journal of Chemical Physics. [Link]

-

Pálinkás, Z., et al. (2009). Structure of the nonionic surfactant triethoxy monooctylether C8E3 adsorbed at the free water surface, as seen from surface tension measurements and Monte Carlo simulations. AIP Publishing. [Link]

-

Pálinkás, Z., et al. (2009). Structure of the nonionic surfactant triethoxy monooctylether C8E3 adsorbed at the free water surface, as seen from surface tension measurements and Monte Carlo simulations. ResearchGate. [Link]

- Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry.

-

Ataman Kimya. TRIETHYLENE GLYCOL MONOETHYL ETHER. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

ChemSrc. Triethylene glycol monodecyl ether. [Link]

-

Slideshare. Phase transfer catalysis. [Link]

-

Green Chemistry (RSC Publishing). Toward industrial C8 production: oxygen intrusion drives renewable n-caprylate production from ethanol and acetate via intermediate metabolite production. [Link]

-

Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

Dalal Institute. Phase Transfer Catalysis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. Structure of the nonionic surfactant triethoxy monooctylether C8E3 adsorbed at the free water surface, as seen from surface tension measurements and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. airgas.com [airgas.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Critical Micelle Concentration of N-Octyl(oxyethylene)₃ethanol in Aqueous Solution

Introduction: The Phenomenon of Micellization and Its Criticality in Advanced Applications

In the realm of colloid and surface science, the self-assembly of amphiphilic molecules into supramolecular structures is a cornerstone phenomenon with profound implications for industries ranging from pharmaceuticals to materials science. N-Octyl(oxyethylene)₃ethanol (C₈E₃), a non-ionic surfactant, exemplifies this behavior. Comprising a hydrophobic octyl tail and a hydrophilic tri(oxyethylene) head group, C₈E₃ in an aqueous environment exhibits a fascinating interplay between enthalpic and entropic forces. At a specific concentration, a remarkable transition occurs: the surfactant monomers spontaneously aggregate to form micelles. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of the surfactant solution.[1]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the CMC of C₈E₃ is not merely academic. It is a critical determinant for optimizing drug delivery systems, designing effective solubilization media for poorly soluble active pharmaceutical ingredients (APIs), and engineering stable nanoemulsions. This guide provides an in-depth exploration of the CMC of C₈E₃, elucidating the theoretical underpinnings of its formation, detailing robust experimental protocols for its determination, and discussing the key factors that modulate this pivotal concentration.

The Thermodynamics of Micelle Formation: A Delicate Balance

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous solution below the CMC, the hydrophobic alkyl chains of C₈E₃ monomers disrupt the hydrogen-bonding network of water molecules, leading to the formation of ordered "cages" of water around the chains. This ordering of water molecules results in a significant decrease in the entropy of the system, which is thermodynamically unfavorable.

As the concentration of C₈E₃ increases, the system seeks a more energetically favorable state. The aggregation of the hydrophobic tails into the core of a micelle minimizes their contact with water. This sequestration liberates the ordered water molecules, leading to a substantial increase in the overall entropy of the system. This entropy gain is the primary driving force for micellization.[2] The hydrophilic oxyethylene head groups remain on the exterior of the micelle, interacting favorably with the bulk aqueous phase.

The overall Gibbs free energy of micellization (ΔGmic) can be expressed as:

ΔGmic = ΔHmic - TΔSmic

Where ΔHmic is the enthalpy of micellization, T is the temperature, and ΔSmic is the entropy of micellization. For many non-ionic surfactants, micellization is an entropy-driven process, with ΔSmic being large and positive.

The following diagram illustrates the energetic favorability of micelle formation above the CMC.

Caption: Key factors influencing the CMC of C₈E₃.

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for both fundamental research and practical applications. Several well-established techniques can be employed, with surface tension measurement and fluorescence spectroscopy being among the most common and reliable for non-ionic surfactants.

Surface Tension Measurement using the Du Noüy Ring Method

This classic technique is based on the principle that surfactants are surface-active agents that reduce the surface tension of a liquid. [3]Below the CMC, as the surfactant concentration increases, the surface tension of the solution decreases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. [1] Experimental Workflow:

Caption: Workflow for CMC determination via surface tensiometry.

Detailed Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of C₈E₃ (e.g., 100 mM) in high-purity deionized water. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 20 mM). Logarithmic spacing of concentrations is often advantageous. [4]3. Instrumentation and Calibration: Use a force tensiometer equipped with a Du Noüy ring. Clean the platinum-iridium ring thoroughly by rinsing with a high-purity solvent (e.g., ethanol) and then flaming it to a red glow. [4]Calibrate the instrument according to the manufacturer's instructions.

-

Surface Tension Measurement: For each dilution, pour the solution into a clean sample vessel and measure the surface tension. Allow the reading to stabilize before recording the value. Ensure the temperature of the sample is controlled and consistent throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the C₈E₃ concentration (log C). The resulting plot will typically show two linear regions with different slopes. The intersection of the two extrapolated lines from these regions corresponds to the CMC. [5]

Fluorescence Spectroscopy using a Hydrophobic Probe

This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. [5]Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the probe's environment leads to a distinct change in its fluorescence properties. [6] Experimental Workflow:

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Detailed Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of C₈E₃ solutions in deionized water, similar to the surface tension method.

-

Probe Addition: To each C₈E₃ solution, add a small aliquot of a concentrated pyrene stock solution (typically in a volatile organic solvent like acetone or ethanol) to achieve a final pyrene concentration that is very low (e.g., 1-2 µM) to avoid excimer formation. The final concentration of the organic solvent should be negligible.

-

Equilibration: Allow the solutions to equilibrate for a period of time (e.g., by gentle agitation or incubation) to ensure the partitioning of the pyrene probe has reached a steady state.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 334 nm. [7]5. Data Analysis: From each spectrum, determine the fluorescence intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks. [7]Calculate the ratio of these intensities (I₁/I₃). This ratio is highly sensitive to the polarity of the pyrene's environment. Plot the I₁/I₃ ratio against the logarithm of the C₈E₃ concentration. A sigmoidal curve will be obtained, and the CMC is typically determined from the inflection point of this curve, often calculated from the maximum of the first derivative of the fitted sigmoidal function.

Conclusion: Leveraging the CMC for Scientific Advancement

The critical micelle concentration of N-Octyl(oxyethylene)₃ethanol is a pivotal parameter that bridges the gap between molecular properties and macroscopic functionality. For professionals in research, and particularly in drug development, a deep and practical understanding of the CMC is indispensable. It informs the rational design of formulations, enabling the effective solubilization of challenging compounds and the creation of stable, next-generation drug delivery vehicles. The experimental methodologies detailed herein provide a robust framework for the accurate and reliable determination of this critical value, empowering scientists to harness the full potential of this versatile non-ionic surfactant. By moving beyond a mere numerical value and embracing the underlying principles and influencing factors, we can unlock new possibilities in the formulation and application of advanced chemical and pharmaceutical systems.

References

-

Abbott, S. (n.d.). CMC Values. Practical Surfactants Science. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

UMCS. (2024). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]

-

ResearchGate. (2025). Micellization of Alkyl-Propoxy-Ethoxylate Surfactants in Water-Polar Organic Solvent Mixtures. Retrieved from [Link]

-

TEGEWA. (2020). Determination of CMCs. Retrieved from [Link]

-

ResearchGate. (2025). Working principle of CMC determination using fluorescence spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Mechanism of Surfactant Micelle Formation. Retrieved from [Link]

Sources

- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. commons.erau.edu [commons.erau.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) Value of N-Octyl(oxyethylene)(3)ethanol (C8E3)

Introduction: Navigating the Amphiphilic Landscape

For researchers, scientists, and drug development professionals, the precise control over the behavior of molecules at interfaces is paramount. Surfactants, or surface-active agents, are the workhorses in this domain, enabling the formation of stable emulsions, the solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the creation of sophisticated drug delivery systems.[1] At the heart of surfactant science lies the concept of the Hydrophile-Lipophile Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic ("water-loving") or lipophilic ("oil-loving").[2]

This technical guide provides a comprehensive exploration of the HLB value of a specific non-ionic surfactant, N-Octyl(oxyethylene)(3)ethanol, often referred to as C8E3 or triethylene glycol monooctyl ether. This alcohol ethoxylate finds application in various research and industrial settings, including the solubilization of membrane proteins.[3] Understanding and determining its HLB value is critical for its effective application. We will delve into the theoretical calculations of its HLB value using established methods, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the practical implications of this value in formulation science.

Molecular Architecture of N-Octyl(oxyethylene)(3)ethanol (C8E3)

To comprehend the HLB of C8E3, we must first examine its molecular structure. It is an amphiphilic molecule, meaning it possesses both a distinct hydrophilic and a lipophilic moiety.

-

Lipophilic Tail: An n-octyl group (CH₃(CH₂)₇-), a saturated eight-carbon hydrocarbon chain, provides the oil-soluble character.

-

Hydrophilic Head: A short chain of three repeating oxyethylene units (-OCH₂CH₂-) capped with a terminal hydroxyl group (-OH) imparts water solubility.

This balance of a moderately long alkyl chain and a short, polar head group dictates its behavior at oil-water interfaces.

| Property | Value | Source |

| Chemical Formula | C₁₄H₃₀O₄ | [4] |

| Molecular Weight | 262.39 g/mol | [4] |

| Synonyms | Triethylene glycol monooctyl ether, C8E3 | [3] |

Theoretical Determination of the HLB Value

Two primary theoretical methods, the Griffin method and the Davies method, provide a calculated estimate of a surfactant's HLB. These calculations are invaluable for initial surfactant screening and formulation design.

The Griffin Method: A Mass-Based Approach

Developed by William C. Griffin in the late 1940s, this method is particularly suited for non-ionic surfactants like C8E3.[5] The formula is elegantly simple, relating the HLB to the mass percentage of the hydrophilic portion of the molecule.[5]

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.[2]

Calculation for N-Octyl(oxyethylene)(3)ethanol (C8E3):

-

Determine the Molecular Weight of the Lipophilic Portion (n-octyl group, C₈H₁₇):

-

(8 * 12.01 g/mol ) + (17 * 1.01 g/mol ) = 96.08 g/mol + 17.17 g/mol = 113.25 g/mol

-

-

Determine the Molecular Weight of the Hydrophilic Portion (triethylene glycol group, -(OCH₂CH₂)₃OH):

-

Total Molecular Weight (M) = 262.39 g/mol

-

Mh = M - M(lipophile) = 262.39 g/mol - 113.25 g/mol = 149.14 g/mol

-

-

Calculate the HLB Value:

-

HLB = 20 * (149.14 g/mol / 262.39 g/mol )

-

HLB = 20 * 0.5684

-

HLB ≈ 11.37

-

This calculated value suggests that C8E3 is a hydrophilic surfactant, suitable for applications such as oil-in-water (O/W) emulsification and detergency.[6]

The Davies Method: A Group Contribution Approach

In 1957, Davies proposed a method that calculates the HLB by summing the contributions of the various functional groups within the molecule.[7] This method has the advantage of being applicable to a wider range of surfactants, including ionic ones, and accounts for the varying strengths of different hydrophilic groups.[7]

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Calculation for N-Octyl(oxyethylene)(3)ethanol (C8E3):

To perform this calculation, we need established group contribution numbers.

| Group | Type | Group Number |

| -CH₃ | Lipophilic | -0.475 |

| -CH₂- | Lipophilic | -0.475 |

| -(CH₂-CH₂-O)- | Hydrophilic | +0.33 |

| -OH | Hydrophilic | +1.9 |

Breakdown of the C8E3 Molecule:

-

Lipophilic Groups:

-

1 x -CH₃ group

-

7 x -CH₂- groups in the octyl chain

-

-

Hydrophilic Groups:

-

3 x -(CH₂-CH₂-O)- groups

-

1 x -OH group

-

Calculate the Sum of Group Contributions:

-

Σ(hydrophilic) = (3 * 0.33) + (1 * 1.9) = 0.99 + 1.9 = 2.89

-

Σ(lipophilic) = (1 * -0.475) + (7 * -0.475) = -0.475 - 3.325 = -3.8

Calculate the HLB Value:

-

HLB = 7 + 2.89 - (-3.8) (Note: The formula uses the absolute number of lipophilic groups, so we subtract the sum of their positive values)

-

Let's re-evaluate based on the standard formula: HLB = 7 + Σ(hydrophilic group numbers) + Σ(lipophilic group numbers)

-

HLB = 7 + 2.89 + (-3.8)

-

HLB ≈ 6.09

The significant discrepancy between the Griffin and Davies methods highlights the empirical nature of the HLB scale and underscores the critical need for experimental verification. The Davies method, in this case, predicts a more lipophilic character.

Experimental Determination of the HLB Value

Theoretical calculations provide a valuable starting point, but for mission-critical applications in drug development and research, an experimentally determined HLB value is the gold standard. This is because intermolecular interactions, temperature, and the specific nature of the oil and aqueous phases can all influence a surfactant's behavior.

Method 1: Emulsion Stability Testing

This classic method involves preparing a series of emulsions with a target oil phase using a blend of two well-characterized surfactants with known HLB values—one high and one low. The stability of these emulsions is then observed, and the HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil. To determine the HLB of an unknown surfactant like C8E3, it is blended with a known surfactant to find the ratio that best emulsifies a standard oil.

Experimental Protocol: Emulsion Stability for HLB Determination

Objective: To determine the HLB of N-Octyl(oxyethylene)(3)ethanol (C8E3) by assessing its ability to form stable oil-in-water emulsions with a standard oil when blended with a known surfactant.

Materials:

-

N-Octyl(oxyethylene)(3)ethanol (C8E3)

-

A high-HLB surfactant standard (e.g., Polysorbate 80, HLB = 15.0)

-

A low-HLB surfactant standard (e.g., Sorbitan Monooleate, Span 80, HLB = 4.3)

-

A standard oil phase (e.g., light mineral oil, required HLB for O/W emulsion ≈ 10-12)

-

Deionized water

-

Graduated cylinders or volumetric flasks

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Glass test tubes with screw caps

-

Centrifuge

Procedure:

-

Preparation of Surfactant Blends:

-

Prepare a series of surfactant blends by mixing C8E3 with a known surfactant (e.g., Span 80 if C8E3 is expected to be hydrophilic, or Tween 80 if it is expected to be more lipophilic). The blends should cover a range of HLB values. For example, if blending C8E3 with Span 80 (HLB 4.3), prepare blends with varying weight ratios (e.g., 90:10, 80:20, ..., 10:90).

-

The HLB of each blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

-

-

Emulsion Preparation:

-

For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20% oil, 75% water, 5% surfactant blend by weight).

-

Add the surfactant blend to the oil phase and heat gently to ensure complete dissolution.

-

Heat the aqueous phase to the same temperature.

-

Slowly add the aqueous phase to the oil/surfactant phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).

-

-

Stability Assessment:

-

Transfer each emulsion to a separate, labeled test tube.

-

Visual Observation: Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 4, 24, and 48 hours) for signs of instability such as creaming, coalescence, or phase separation.

-

Centrifugation: To accelerate instability, centrifuge the samples at a moderate speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes). Measure the height of any separated layers.

-

-

Determination of the Optimal HLB:

-

The emulsion that exhibits the least amount of phase separation and creaming over time is considered the most stable.

-

The calculated HLB of the surfactant blend used in the most stable emulsion corresponds to the required HLB of the oil phase. By working backward from the known HLB of the standard surfactant and the blend ratio, the HLB of C8E3 can be determined.

-

Caption: Emulsion Stability Workflow for HLB Determination.

Method 2: Phase Inversion Temperature (PIT) Method

The PIT method is a more contemporary and often more precise technique for determining the HLB of non-ionic ethoxylated surfactants.[8] It is based on the principle that the solubility of ethoxylated surfactants in water decreases with increasing temperature.[8] The PIT is the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion.[9] This inversion is accompanied by a sharp change in the physical properties of the emulsion, most notably its electrical conductivity (the conductivity of an O/W emulsion is high, while that of a W/O emulsion is very low).[9] There is a linear relationship between the HLB of an ethoxylated surfactant and its PIT.

Experimental Protocol: Phase Inversion Temperature (PIT) for HLB Determination

Objective: To determine the HLB of N-Octyl(oxyethylene)(3)ethanol (C8E3) by measuring the phase inversion temperature of a standard emulsion system.

Materials:

-

N-Octyl(oxyethylene)(3)ethanol (C8E3)

-

A standard oil phase (e.g., n-octane)

-

Deionized water or a brine solution (e.g., 0.1 M NaCl to enhance conductivity)

-

A series of well-characterized ethoxylated surfactants with known HLB and PIT values to create a calibration curve.

-

Jacketed beaker

-

Temperature-controlled circulating water bath

-

Conductivity meter with a probe

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

Procedure:

-

Calibration Curve Construction:

-

Prepare a series of emulsions using the standard oil and water phases, each with a different known ethoxylated surfactant. A common system is 3% surfactant, 48.5% n-octane, and 48.5% brine solution.

-

For each emulsion, place it in the jacketed beaker and begin stirring.

-

Slowly heat the emulsion using the circulating water bath at a controlled rate (e.g., 1°C/minute).

-

Continuously monitor the conductivity and temperature of the emulsion.

-

The PIT is the temperature at which a sharp drop in conductivity is observed.

-

Plot the known HLB values of the standard surfactants against their measured PITs to generate a linear calibration curve.

-

-

PIT Measurement of C8E3:

-

Prepare an emulsion with C8E3 using the same composition as the standards (e.g., 3% C8E3, 48.5% n-octane, 48.5% brine).

-

Measure the PIT of the C8E3 emulsion using the same heating and monitoring procedure as described above.

-

-

HLB Determination:

-

Using the measured PIT of the C8E3 emulsion, interpolate its HLB value from the calibration curve generated in step 1.

-

Caption: Phase Inversion Temperature (PIT) Workflow for HLB Determination.

Applications in Research and Drug Development

The HLB value of a surfactant is a critical parameter that guides its selection for a specific application.[7] Based on our theoretical calculations and the nature of alcohol ethoxylates, the HLB of C8E3 places it in a versatile range.

-

HLB Range 8-16 (O/W Emulsifiers): Surfactants in this range are effective at dispersing oil droplets in a continuous aqueous phase.[2] This is fundamental for the formulation of many pharmaceutical creams, lotions, and intravenous lipid emulsions.

-

HLB Range 13-16 (Detergents): The ability to solubilize and remove oily substances makes surfactants in this range useful for cleaning applications, including the washing of laboratory glassware and equipment.[2]

-

HLB Range 16-18 (Solubilizers): Higher HLB surfactants can form micelles that encapsulate and solubilize hydrophobic drug molecules in aqueous solutions, enhancing their bioavailability.[2]

For N-Octyl(oxyethylene)(3)ethanol, its likely HLB value makes it a candidate for creating stable oil-in-water nanoemulsions for drug delivery, and for solubilizing membrane proteins for structural and functional studies.

Conclusion: A Guiding Principle in Formulation Science

The Hydrophile-Lipophile Balance is more than just a number; it is a foundational principle that allows scientists to predict and control the behavior of amphiphilic molecules. For N-Octyl(oxyethylene)(3)ethanol (C8E3), theoretical calculations provide a useful, albeit varied, starting point for understanding its properties. The Griffin method suggests a more hydrophilic nature (HLB ≈ 11.37), while the Davies method points to a more balanced character (HLB ≈ 6.09). This variance highlights the indispensable role of empirical methods. The emulsion stability and Phase Inversion Temperature (PIT) protocols outlined in this guide provide robust, self-validating systems for the precise determination of its HLB in a laboratory setting. By leveraging both theoretical calculations and rigorous experimental verification, researchers and drug development professionals can confidently select and optimize surfactant systems, accelerating the development of stable, effective, and innovative formulations.

References

-

An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Gattefossé.

- HLB numbers, solvent miscibility and emulsification characteristics of Shell NEODOL® ethoxylates. Shell Chemicals. [URL: not available]

-

Non‐linear changes in phase inversion temperature for oil and water emulsions of nonionic surfactant mixtures. ResearchGate.

-

PIT deviation for fast and accurate measure of HLB. Gattefossé.

-

Hydrophilic-lipophilic balance. Wikipedia.

-

Calculation of hydrophile-lipophile balance for polyethoxylated surfactants by group contribution method. PubMed.

-

TRIETHYLENE GLYCOL MONOETHYL ETHER. Ataman Kimya.

-

Calculation of hydrophile-lipophile balance for polyethoxylated surfactants by group contribution method. ResearchGate.

-

Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed.

- The HLB SYSTEM.

- Hydrophilic-Lipophilic Balance (HLB). [URL: not available]

- ALCOHOL ETHOXYL

-

Basics of the HLB System. J R Hess Company, Inc.

-

US20160184228A1 - UNILAMELLAR NIOSOMES HAVING HIGH Kow PHARMACOLOGICAL COMPOUNDS SOLVATED THEREIN AND A METHOD FOR THE PREPARATION THEREOF. Google Patents.

-

An In-depth Technical Guide to the Surfactant Properties of Triethylene Glycol Monododecyl Ether. Benchchem.

-

Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

-

A Titration Method for Determination of the - HLB's of Emulsifiers the. ResearchGate.

-

Triethylene glycol monododecyl ether. Chemsrc.

-

Triethylene glycol monooctyl ether (n-Octyltrioxyethylene). Biochemical Assay Reagent.

- Alkoxylates of aliphatic alcohols (C ≥6): Human health tier II assessment. [URL: not available]

-

Evaluation of HLB Values of Mixed Non-ionic Surfactants on the Stability of Oil-in-water Emulsion System. ResearchGate.

- The Chemical Properties and Safety of Triethylene Glycol Monoethyl Ether. [URL: not available]

-

TRIETHYLENE GLYCOL MONOBUTYL ETHER. ChemicalBook.

-

(PDF) Acute toxicity and relationship between metabolites and ecotoxicity during the biodegradation process of non-ionic surfactants: Fatty-alcohol ethoxylates, nonylphenol polyethoxylate and alkylpolyglucosides. ResearchGate.

-

Davies Method To Calculate HLB For Ionic Surfactant. Chemistry with Dr Bilal - YouTube.

-

6 Kwasniewska D Et Al Water Number of Selected Surfactants. Scribd.

-

Triethylene Glycol Applications Empower Industries Safely. Peliswan Impex.

-

Density and Viscosity of the Binary Mixture of Triethylene Glycol Monobutyl Ether + Water from (293.15 to 333.15) K at Atmospheric Pressure. ResearchGate.

-

(PDF) Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. ResearchGate.

-

Determiancion de HLB. Scribd.

-

Triethylene glycol. Wikipedia.

- Properties of Surfactant Mixtures. Columbia University. [URL: not available]

-

Chemical Properties of Triethylene glycol, octyl ether (CAS 19327-38-9). Cheméo.

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. jrhessco.com [jrhessco.com]

- 6. shell.com [shell.com]

- 7. shreechem.in [shreechem.in]

- 8. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

Introduction: The Architectural Versatility of Polyoxyethylene Alkyl Ethers

An In-depth Technical Guide to the Physical and Chemical Properties of Polyoxyethylene Alkyl Ethers

Polyoxyethylene alkyl ethers (PAEs) represent a cornerstone class of non-ionic surfactants, indispensable in a vast array of research, pharmaceutical, and industrial applications.[1] Their prevalence stems from a remarkably tunable molecular architecture, which consists of two distinct moieties: a lipophilic (hydrophobic) alkyl chain and a hydrophilic polyoxyethylene (POE) chain.[1][2][3] This amphiphilic nature allows for a masterful manipulation of interfacial properties, making them exceptional emulsifiers, detergents, solubilizing agents, and wetting agents.[1][4][5]

This guide offers a deep dive into the core physical and chemical properties of PAEs, moving beyond a simple recitation of facts to explore the causal relationships between molecular structure and functional performance. We will examine the synthesis, structure-property relationships, and critical performance metrics that govern their selection and application, particularly within the domains of drug development and scientific research. Detailed experimental protocols are provided to empower researchers with self-validating methodologies for characterizing these versatile molecules.

Molecular Structure and Synthesis: The Blueprint of Functionality

The functionality of any PAE is fundamentally dictated by its molecular structure, which can be precisely described and controlled.

Core Structure and Nomenclature

A PAE molecule is composed of a fatty alcohol that has been ethoxylated. Its structure is generally denoted as C(n)E(m) , where:

-

C(n) represents the hydrophobic alkyl chain, with 'n' being the number of carbon atoms. Typical chain lengths include lauryl (n=12), cetyl (n=16), and stearyl (n=18).[5]

-

E(m) represents the hydrophilic polyoxyethylene chain, with 'm' being the average number of repeating ethylene oxide units.[2][3][5]

The physical form of these ethers varies significantly with their composition, ranging from liquids to waxy solids.[4][5]

Caption: General molecular structure of a Polyoxyethylene Alkyl Ether (PAE).

Synthesis: The Ethoxylation Process

PAEs are synthesized through the ethoxylation of linear fatty alcohols.[4][5] This reaction involves the addition of ethylene oxide to the alcohol in the presence of a catalyst. The length of the hydrophilic POE chain is controlled by the molar ratio of ethylene oxide to fatty alcohol. It is crucial to recognize that commercial PAEs are not single molecular species but rather a mixture of polymers with a distribution of polyoxyethylene chain lengths around an average value.[2][3][5]

Caption: Synthesis of PAEs via the ethoxylation of a fatty alcohol.

Core Physicochemical Properties and Structure-Property Relationships

The utility of a PAE is governed by a set of interrelated physicochemical properties. Understanding how to modulate these properties by altering the alkyl chain length (n) and POE chain length (m) is key to rational surfactant selection.

Amphiphilicity and Interfacial Tension Reduction

The defining characteristic of PAEs is their amphiphilicity. In aqueous solutions, the hydrophobic alkyl tails are repelled by water, driving the molecules to accumulate at interfaces (e.g., air-water or oil-water).[6] This directional adsorption disrupts the cohesive energy at the interface, thereby reducing surface tension and interfacial tension (IFT).[7] This property is fundamental to their roles in emulsification and wetting. For instance, certain PAE solutions can lower the interfacial tension between oil and water from over 26 mN/m to less than 0.3 mN/m.[7]

Micellization and the Critical Micelle Concentration (CMC)

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in solution begin to self-assemble into spherical aggregates called micelles.[1][8] In these structures, the hydrophobic tails form a core, creating a microenvironment capable of solubilizing poorly water-soluble compounds, a critical function in drug delivery.[4]

The CMC is a crucial parameter influenced by the molecular structure:

-

Effect of Alkyl Chain (n): Increasing the length of the hydrophobic alkyl chain makes the molecule less water-soluble, promoting micellization at a lower concentration. Therefore, a longer 'n' leads to a lower CMC.[8]

-

Effect of POE Chain (m): Increasing the length of the hydrophilic POE chain enhances the molecule's water solubility and creates greater steric hindrance, making aggregation less favorable. Thus, a longer 'm' leads to a higher CMC.[2]

Caption: Self-assembly of PAE monomers into a micelle above the CMC.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[1] It is a critical predictor of emulsifying performance.

-

Low HLB (e.g., 3-6): Predominantly lipophilic, favoring the formation of water-in-oil (W/O) emulsions.

-

High HLB (e.g., 8-18): Predominantly hydrophilic, favoring the formation of oil-in-water (O/W) emulsions.

For PAEs, the HLB is directly related to the weight percentage of the hydrophilic POE chain and can be estimated by the formula: HLB = E / 5 , where E is the weight percent of the oxyethylene content. Adjusting the 'n' and 'm' values allows for the precise tuning of the HLB to suit a specific formulation.

Cloud Point

A unique and defining characteristic of ethoxylated non-ionic surfactants is the cloud point . This is the temperature at which an aqueous solution of the surfactant becomes turbid upon heating.[9][10] This phenomenon occurs because the hydrogen bonds between water and the ether oxygen atoms of the POE chain weaken with increasing temperature.[9][11] This dehydration makes the surfactant less soluble, leading to phase separation.[9]

The cloud point is a critical parameter for formulation stability and performance, and it is influenced by:

-

POE Chain Length (m): A longer, more hydrophilic POE chain requires more thermal energy to dehydrate, resulting in a higher cloud point.[9][12]

-

Alkyl Chain Length (n): A longer, more hydrophobic alkyl chain reduces the overall water solubility, leading to a lower cloud point.[9]

-

Additives: Electrolytes, such as salts, compete for water molecules and promote dehydration, thus lowering the cloud point (a "salting-out" effect).[9][13] Conversely, some solvents like glycols can increase it.[9]

Comparative Physicochemical Data

The interplay of these properties is best illustrated with data from a homologous series of surfactants, such as the widely used Brij™ series.

| Surfactant | Structure (C(n)E(m)) | Molecular Weight (Approx.) | HLB | CMC (mM, in H₂O) | Cloud Point (°C, 1% aq.) | Physical Form |

| Brij L4 | C₁₂E₄ | 362 | 9.7 | ~0.06 | < 25 | Liquid |

| Brij L23 | C₁₂E₂₃ | 1198 | 16.9 | ~0.09 | > 100 | Waxy Solid |

| Brij S10 | C₁₈E₁₀ | 683 | 12.4 | ~0.007 | > 100 | Waxy Solid |

| Brij S20 | C₁₈E₂₀ | 1152 | 15.3 | ~0.015 | > 100 | Waxy Solid |

Data compiled from various supplier technical datasheets and scientific literature. Values can vary slightly based on purity and measurement conditions.

This table clearly demonstrates the core structure-property relationships. For instance, comparing Brij L4 and Brij L23 (same alkyl chain), the much longer POE chain in Brij L23 results in a significantly higher HLB and cloud point. Comparing Brij L23 and Brij S20 (similar POE chain length), the longer alkyl chain in Brij S20 leads to a lower CMC.

Chemical Properties, Stability, and Incompatibilities

Chemical Stability

A key advantage of PAEs is their exceptional chemical stability. The ether linkage connecting the hydrophobic and hydrophilic moieties is highly resistant to hydrolysis across a wide pH range, making them stable in both strongly acidic and alkaline conditions.[4][14] This contrasts sharply with ester-containing surfactants (e.g., Polysorbates), which are susceptible to hydrolytic degradation.

Autoxidation and Storage

Upon prolonged storage, particularly when exposed to air and light, PAEs can undergo autoxidation.[4][5] This process forms peroxides at the ether linkages, which can degrade the surfactant and potentially react with the active pharmaceutical ingredient (API) in a formulation. To mitigate this, commercial grades of pharmaceutical-grade PAEs are often supplied with antioxidants, such as butylated hydroxyanisole (BHA) and citric acid.[4][5] For optimal stability, they should be stored in airtight containers in a cool, dry place.[4]

Incompatibilities

PAEs can interact with other formulation components. The ether oxygens of the POE chain can form hydrogen bonds with phenolic substances (including some preservatives like parabens), tannins, and salicylates, which can reduce the efficacy of these agents or cause precipitation.[4] They are also incompatible with mercury salts and can cause discoloration with iodides.[4]

Key Applications in Drug Development

The tunable properties of PAEs make them invaluable tools in overcoming pharmaceutical formulation challenges.

-

Solubilization of Poorly Soluble Drugs: Micelles formed by PAEs can encapsulate hydrophobic drug molecules, significantly increasing their apparent solubility in aqueous media for oral, topical, and parenteral delivery.[4][5] They are used to formulate drugs like cortisone acetate and griseofulvin.[4]

-

Emulsification: Their ability to reduce IFT makes them primary emulsifying agents for stabilizing oil-in-water (O/W) and water-in-oil (W/O) systems such as creams, lotions, and ointments.[4][5]

-

Bioavailability Enhancement: Certain PAEs can act as inhibitors of the efflux transporter P-glycoprotein (P-gp) in the intestinal wall.[15] By inhibiting P-gp, these surfactants can reduce the pumping of drug molecules back into the intestinal lumen, thereby increasing their net absorption and oral bioavailability. The proposed mechanisms for this inhibition include altering the fluidity of the cell membrane and directly inhibiting the ATPase activity required for P-gp function.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyoxyethylene Alkyl Ethers - CD Formulation [formulationbio.com]

- 5. phexcom.com [phexcom.com]

- 6. Relationship between structure and properties of nonionic surfactants - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Understanding Nonionic Surfactants - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 11. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Polyoxyethylene Alkyl Ethers | Cosmetic Ingredients Guide [ci.guide]

- 15. Effects of 2 Polyoxyethylene Alkyl Ethers on the Function of Intestinal P-glycoprotein and Their Inhibitory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octyl(oxyethylene)(3)ethanol: A Technical Guide to its Surfactant Mechanism of Action

This guide provides an in-depth exploration of the mechanism of action of N-Octyl(oxyethylene)(3)ethanol, a non-ionic surfactant pivotal in various research, pharmaceutical, and industrial applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its surface-active properties, from molecular structure to its functional roles in complex systems.

The Molecular Architecture of Efficacy: Understanding Amphipathicity

N-Octyl(oxyethylene)(3)ethanol, also known as C8E3, is a member of the alcohol ethoxylate class of non-ionic surfactants.[1] Its efficacy as a surface-active agent is rooted in its amphiphilic nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within a single molecule.[2][3]

-

Hydrophobic Domain: This consists of an eight-carbon octyl chain (C8). This non-polar hydrocarbon tail is responsible for the molecule's aversion to water and its affinity for non-polar substances like oils and lipids.[2][4]

-

Hydrophilic Domain: Comprised of a short chain of three oxyethylene units, this polar head group readily interacts with water molecules through hydrogen bonding.[1][4]

This dual character drives the surfactant to interfaces between immiscible phases, such as oil and water or air and water, to minimize the energetically unfavorable contact between its hydrophobic tail and the aqueous environment.[4][5]

The Dynamics of Surface Tension Reduction and Interfacial Action

The primary function of any surfactant is to reduce the surface tension of a liquid or the interfacial tension between two liquids.[2][4] N-Octyl(oxyethylene)(3)ethanol achieves this by adsorbing at the interface, with its hydrophobic tails orienting away from the aqueous phase and its hydrophilic heads remaining in the water.[2][4] This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[4]

The effectiveness of a surfactant in reducing surface tension is a key indicator of its performance. This property is concentration-dependent; as the concentration of N-Octyl(oxyethylene)(3)ethanol increases, so does its adsorption at the interface, leading to a progressive decrease in surface tension until a critical point is reached.[6][7]

Micellization and the Critical Micelle Concentration (CMC)

Once the interface is saturated with surfactant molecules, a phenomenon known as micellization occurs.[7] Micelles are spherical aggregates of surfactant molecules in which the hydrophobic tails are sequestered in the core, away from the aqueous solvent, while the hydrophilic heads form the outer shell, interacting with the surrounding water.[8][9]

The concentration at which micelle formation begins is a fundamental property of a surfactant known as the Critical Micelle Concentration (CMC) .[6][7] Above the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the interface.[6][7] The CMC is a crucial parameter as it dictates the concentration at which the surfactant's full potential for solubilization and detergency is realized.[6] For non-ionic surfactants like N-Octyl(oxyethylene)(3)ethanol, the CMC is influenced by factors such as temperature and the presence of electrolytes.[10]

Significance of the CMC in Practical Applications

The CMC value is a direct measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction.[6] This is a critical consideration in various applications:

-

Detergency: In cleaning applications, micelles encapsulate and remove oily and greasy soils.

-

Solubilization: The hydrophobic cores of micelles can solubilize poorly water-soluble substances, a principle widely used in drug delivery and formulation.[11][12]

-

Biochemical Research: In membrane protein extraction, surfactant micelles create a hydrophobic environment that mimics the lipid bilayer, thereby solubilizing and stabilizing these proteins.[13][14]

The Hydrophilic-Lipophilic Balance (HLB): Tailoring Surfactant Functionality

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[15] This value is determined by the relative size and strength of the hydrophilic and hydrophobic portions of the molecule.[15] The HLB system, originally proposed by Griffin, provides a framework for selecting the appropriate surfactant for a specific application.[15]

For non-ionic surfactants like N-Octyl(oxyethylene)(3)ethanol, the HLB can be calculated using Griffin's method:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the entire molecule.[15]

The HLB value of a surfactant predicts its behavior in oil and water systems:

| HLB Value | Application |

| 1-3 | Antifoaming agent[15][16] |

| 3-6 | W/O (water-in-oil) emulsifier[15][16] |

| 7-9 | Wetting and spreading agent[15][16] |

| 8-16 | O/W (oil-in-water) emulsifier[15][16] |

| 13-16 | Detergent[15][16] |

| 16-18 | Solubilizer or hydrotrope[15] |

N-Octyl(oxyethylene)(3)ethanol, with its relatively short ethoxylate chain, has a lower HLB value, making it effective as a wetting agent and for the solubilization of lipophilic compounds.

Mechanism in Action: Key Applications

The unique properties of N-Octyl(oxyethylene)(3)ethanol make it a valuable tool in various scientific and industrial fields.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their integration within the lipid bilayer of cell membranes.[13] Non-ionic surfactants like N-Octyl(oxyethylene)(3)ethanol are instrumental in their extraction and purification.[13][14]

The mechanism involves the disruption of the lipid membrane and the formation of mixed micelles containing the membrane protein, lipids, and surfactant molecules. The surfactant effectively replaces the native lipid environment, keeping the protein in a soluble and functionally active state.[14] The mild, non-denaturing nature of non-ionic detergents is crucial for preserving the protein's structural integrity.[13]

Drug Formulation and Delivery

In the pharmaceutical industry, N-Octyl(oxyethylene)(3)ethanol can be employed as an excipient to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[11][12] By forming micelles that encapsulate the drug molecules, the surfactant can increase their apparent solubility in aqueous formulations, such as oral solutions or injectables.[11][17] This can lead to improved drug absorption and therapeutic efficacy.

Experimental Protocols for Characterization

To effectively utilize N-Octyl(oxyethylene)(3)ethanol, it is essential to experimentally determine its key properties, particularly the CMC.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6][18] A force tensiometer is used to measure the surface tension of a series of surfactant solutions of varying concentrations.[19]

Materials:

-

N-Octyl(oxyethylene)(3)ethanol

-

High-purity deionized water

-

Force tensiometer (with a Du Noüy ring or Wilhelmy plate)[19]

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-Octyl(oxyethylene)(3)ethanol in deionized water (e.g., 100 mM).

-

Dilution Series: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement: a. Start with the most dilute solution and measure its surface tension. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements. b. Proceed sequentially through the dilution series, measuring the surface tension of each solution.

-

Data Analysis: a. Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).[18] b. The resulting plot should show two distinct linear regions. The first region will have a negative slope, indicating the decrease in surface tension with increasing concentration. The second region, above the CMC, will be nearly horizontal.[6] c. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[6][18]

Conclusion

N-Octyl(oxyethylene)(3)ethanol's mechanism of action as a surfactant is a direct consequence of its amphiphilic molecular structure. Its ability to reduce surface tension, form micelles, and solubilize hydrophobic substances makes it an indispensable tool in a wide array of scientific and industrial applications. A thorough understanding of its fundamental properties, such as the Critical Micelle Concentration and Hydrophilic-Lipophilic Balance, is paramount for its effective and rational application in research and development.

References

-

G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics. G-Biosciences. [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

-

Biolin Scientific. (n.d.). Sigma CMC | Attension | Force Tensiometers. Biolin Scientific. [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

-

Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research. YouTube. [Link]

-

DataPhysics Instruments. (n.d.). How surfactants influence the interface. DataPhysics Instruments. [Link]

-

Danish Environmental Protection Agency. (n.d.). 4. Nonionic surfactants. [Link]

-

Wikipedia. (n.d.). Hydrophilic–lipophilic balance. [Link]

-

PCC Group. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. [Link]

-

Hsiao, L., Dunning, H. N., & Lorenz, P. B. (1956). Critical Micelle Concentrations of Polyoxyethylated Non-ionic Detergents. The Journal of Physical Chemistry, 60(5), 657–660. [Link]

-

Wikipedia. (n.d.). Surfactant. [Link]

-

Otzen, D. E. (2017). Surfactants: physicochemical interactions with biological macromolecules. Methods in cell biology, 148, 27–51. [Link]

-

Chakraborty, T., Das, B., & Ghosh, S. (2011). Effect of Temperature on the Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) in Different Aquo-Organic Mixtures. Journal of Chemical & Engineering Data, 56(5), 2353–2358. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of High-Purity Ethanol in Pharmaceutical Manufacturing. [Link]

-

Jannin, V., Musakhanian, J., & Marchaud, D. (2014). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced drug delivery reviews, 64, 218–233. [Link]

-

The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). [Link]

-

Claypool, W. D., Wang, D. L., Chander, A., & Fisher, A. B. (1984). An ethanol/ether soluble apoprotein from rat lung surfactant augments liposome uptake by isolated granular pneumocytes. The Journal of clinical investigation, 74(3), 677–684. [Link]

Sources

- 1. 4. Nonionic surfactants, Danish Environmental Protection Agency [www2.mst.dk]

- 2. Surfactant - Wikipedia [en.wikipedia.org]

- 3. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How surfactants influence the interface - DataPhysics Instruments [dataphysics-instruments.com]

- 5. malayajournal.org [malayajournal.org]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. nanoscience.com [nanoscience.com]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. youtube.com [youtube.com]

- 15. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 16. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 17. nbinno.com [nbinno.com]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. biolinscientific.com [biolinscientific.com]

An In-depth Technical Guide to the Phase Behavior of N-Octyl(oxyethylene)3ethanol in Water

Abstract

This technical guide provides a comprehensive examination of the aqueous phase behavior of N-Octyl(oxyethylene)3ethanol (C8E3), a nonionic surfactant of significant interest in pharmaceutical and research applications. We will delve into the fundamental principles governing its self-assembly, including the critical micelle concentration (CMC), and explore the influence of temperature on its solubility, leading to the phenomenon of a cloud point. Furthermore, this guide will detail the formation of various lyotropic liquid crystalline phases at higher concentrations. Methodologies for characterizing these phases are presented, alongside a discussion of the implications of C8E3's phase behavior in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile surfactant.

Introduction: The Amphiphilic Nature of N-Octyl(oxyethylene)3ethanol (C8E3)

N-Octyl(oxyethylene)3ethanol, commonly referred to as C8E3, is a nonionic surfactant belonging to the alcohol ethoxylate family. Its molecular structure consists of two distinct regions: a hydrophobic octyl (C8) tail and a hydrophilic head composed of three ethylene oxide units and a terminal hydroxyl group. This amphiphilic nature is the cornerstone of its rich and complex phase behavior in aqueous solutions.[1][2] The hydrophobic tail seeks to minimize its contact with water, while the hydrophilic head readily interacts with it, driving the self-assembly into various ordered structures.[3] Understanding this behavior is paramount for its effective utilization in various applications, particularly in the formulation of drug delivery systems where controlled release and solubilization of poorly soluble active pharmaceutical ingredients (APIs) are critical.[4][5][6]

Fundamental Phase Behavior: From Monomers to Micelles

At very low concentrations in water, C8E3 exists as individual molecules, or monomers. As the concentration increases, a point is reached where the monomers spontaneously self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC) .[7] The formation of micelles is a thermodynamically driven process, primarily governed by the hydrophobic effect, which leads to an increase in the entropy of the overall system.[8]

Critical Micelle Concentration (CMC) of C8E3

The CMC is a crucial parameter for any surfactant, as it marks the onset of many of its characteristic properties, such as the ability to solubilize hydrophobic substances.[7] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form more micelles.[7]

Table 1: Physicochemical Properties of N-Octyl(oxyethylene)3ethanol (C8E3) in Water

| Parameter | Value | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 7.5 mM | 25 | [9] |

Note: The CMC value can be influenced by factors such as temperature and the presence of electrolytes.[7]

The Influence of Temperature: The Cloud Point Phenomenon

Nonionic surfactants containing polyoxyethylene chains, such as C8E3, exhibit a unique temperature-dependent solubility in water, a phenomenon known as reverse solubility.[10] As the temperature of an aqueous C8E3 solution is increased, the hydrogen bonds between the water molecules and the ethylene oxide groups of the surfactant weaken.[11] This decreased hydration of the hydrophilic head group leads to a decrease in the surfactant's solubility.